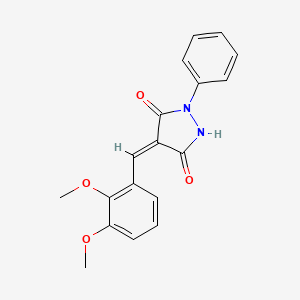

![molecular formula C15H22N2O2S B5503250 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A practical large-scale synthesis approach for a closely related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, through a 1,3-dipolar cycloaddition reaction has been documented. This method avoids chromatography and yields the product in 51% overall yield, indicating a pathway that might be adapted or relevant for synthesizing the target compound (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

Research focusing on structural and vibrational studies of related thiazol-pyrrolidin-2-ol compounds highlights the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules. Such studies provide a foundation for understanding the molecular structure and behavior of the compound of interest (Laurella & Erben, 2016).

Chemical Reactions and Properties

The synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showcases the versatility of thiazol-pyrrolidine compounds in chemical reactions. This study illustrates the potential reactions and properties that could be relevant for the target compound, including its antimicrobial activity (Nural et al., 2018).

Physical Properties Analysis

The conformational polymorphs study of a dipharmacophore compound similar in structure to the target compound reveals differences in molecular and crystal structures between its polymorphic forms. Such research aids in understanding the physical properties of closely related compounds, which may be extrapolated to understand those of the target compound (Shishkina et al., 2021).

Chemical Properties Analysis

Investigations into the combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via 1,3-dipolar cycloaddition reactions provide insight into the chemical properties and synthesis pathways that could be relevant for the target compound. These studies show the diversity and biological interest of products obtained through such synthetic methods (Li, Wang, Xu, & Zhu, 2014).

科学的研究の応用

Antitumor Activity in Mesothelioma Models

A study by Carbone et al. (2013) discusses the synthesis of nortopsentin analogues, which include derivatives structurally similar to (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol. These compounds exhibit significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rapidly fatal disease. Specifically, they inhibit cyclin-dependent kinase 1 and induce caspase-dependent apoptosis in tumor cells, suggesting their potential as anticancer agents (Carbone et al., 2013).

Anticancer Activity in Various Cancer Cell Lines

Another research led by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, which are structurally related to the compound . These molecules showed high antiproliferative activity against various tumor cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, highlighting their potential as anticancer agents. Importantly, they exhibit selectivity for cancer cells over normal cells (Ivasechko et al., 2022).

Synthesis and Antimicrobial Applications

The study by Hawas et al. (2012) explores the synthesis of thiopyrimidine and thiazolopyrimidines derivatives, closely related to (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol, and their antimicrobial activities. These compounds were found to have promising antimicrobial properties, expanding their potential applications beyond oncology (Hawas et al., 2012).

Antiviral Activity and Pharmacokinetics

Patick et al. (2005) conducted a study on a compound structurally similar to the one , focusing on its antiviral activity and pharmacokinetics. They found that the compound was a potent, orally bioavailable inhibitor of human rhinovirus 3C protease, highlighting its potential in treating viral infections (Patick et al., 2005).

特性

IUPAC Name |

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-10-7-17(8-15(10,19)12-3-4-12)14(18)6-5-13-11(2)16-9-20-13/h9-10,12,19H,3-8H2,1-2H3/t10-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWFHBGIWTGOF-BMIGLBTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)CCC3=C(N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=C(N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)